molecular formula C21H30O5 B187616 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid CAS No. 106620-90-0

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Cat. No. B187616
M. Wt: 362.5 g/mol
InChI Key: ZVJGUPHNZQESPW-UHFFFAOYSA-N
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Description

“4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” is a useful research compound . It has a molecular formula of C21H30O5 and a molecular weight of 362.5g/mol .


Synthesis Analysis

The synthesis of “4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” can be achieved from “4-(11-hydroxyundecyloxy) benzoic acid” and "Acryloyl chloride" . The reaction involves the mixing of these compounds and reacting them overnight at room temperature . After the reaction, the mixture is treated with hydrochloric acid, extracted with ethyl acetate, and the solvent is distilled off . The resulting crude product is then treated with toluene/heptane, and the precipitate is separated by filtration and dried to obtain the final product .


Molecular Structure Analysis

The molecular structure of “4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” is based on its molecular formula, C21H30O5 . Unfortunately, the specific details about the molecular structure are not available from the search results.

Safety And Hazards

The safety data sheet for “4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

4-(11-prop-2-enoyloxyundecoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGUPHNZQESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Synthesis routes and methods

Procedure details

6.4 g of 4-(11-hydroxyundecanyloxy)benzoic acid and 5.8 g of acrylic acid were heat-refluxed in the pressure of hydroquinone in benzene for 80 hours. After distilling off the solvent, the product was purified by column chromatography to obtain 2.9 g of the objective product (yield: 38%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
38%

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